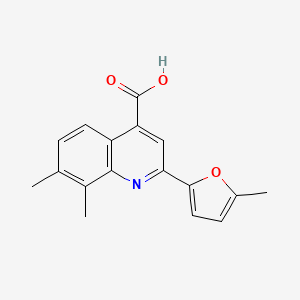

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

Description

Chemical Identity and Classification

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid possesses the molecular formula C17H15NO3 and a molecular weight of 281.30 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 725687-85-4, providing it with a unique chemical identifier within scientific databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, reflecting its complex substitution pattern across multiple aromatic rings.

The compound is classified as a heterocyclic aromatic organic compound, specifically belonging to the quinoline family of nitrogen-containing heterocycles. Within this classification, it represents a substituted quinoline derivative featuring both methyl substituents and a furan ring attachment. The presence of the carboxylic acid functional group at the 4-position further classifies it as a quinoline-4-carboxylic acid derivative, a subclass known for diverse biological activities.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C17H15NO3 |

| Molecular Weight | 281.30 g/mol |

| Chemical Abstracts Service Number | 725687-85-4 |

| PubChem Compound Identifier | 4600767 |

| International Chemical Identifier Key | TUQWVAUXLQTYPA-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation of the compound is CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O)C, which encodes the complete structural information in a linear format. This representation reveals the interconnected nature of the quinoline and furan ring systems, along with the precise positioning of methyl and carboxylic acid substituents.

Historical Context in Heterocyclic Chemistry

The development of compounds like this compound is rooted in the broader history of heterocyclic chemistry, which began in the early nineteenth century. The foundational understanding of quinoline chemistry traces back to 1834, when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it leukol, meaning "white oil" in Greek. This discovery established the groundwork for subsequent investigations into quinoline derivatives and their structural modifications.

The historical progression of heterocyclic chemistry demonstrates a systematic evolution from simple ring systems to complex multi-ring architectures. According to historical surveys, the development of heterocyclic chemistry gained momentum throughout the 1800s, with notable developments including the isolation of alloxan from uric acid in 1818 by Brugnatelli. These early discoveries laid the foundation for understanding the unique properties and reactivities of heterocyclic compounds.

Furan chemistry, which constitutes the second major heterocyclic component of this compound, developed in parallel with quinoline research. The structural understanding of furan evolved from early observations of its aromatic character and its ability to undergo electrophilic substitution reactions. The combination of quinoline and furan motifs in a single molecule represents a more recent development in heterocyclic chemistry, reflecting advances in synthetic methodology that allow for the construction of complex multi-heterocyclic systems.

The synthesis of quinoline-4-carboxylic acid derivatives gained particular prominence through the development of the Doebner reaction, a three-component coupling reaction involving anilines, aldehydes, and pyruvic acid. This synthetic approach has enabled the preparation of numerous quinoline-4-carboxylic acid derivatives, including compounds featuring various aromatic substituents at the 2-position.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups across interconnected aromatic ring systems. The quinoline core consists of a benzene ring fused to a pyridine ring, creating a ten-electron aromatic system that follows Hückel aromaticity rules. The quinoline nitrogen atom provides a site for potential coordination chemistry and influences the electronic properties of the entire molecular framework.

The substitution pattern on the quinoline ring includes methyl groups at positions 7 and 8, which are located on the benzene portion of the bicyclic system. These methyl substituents serve as electron-donating groups, potentially affecting the reactivity and electronic distribution within the quinoline ring. The positioning of these methyl groups creates a specific steric environment that may influence molecular interactions and chemical reactivity.

| Structural Component | Position | Chemical Effect |

|---|---|---|

| Methyl Group | Position 7 | Electron donation, steric influence |

| Methyl Group | Position 8 | Electron donation, steric influence |

| Furan Ring | Position 2 | π-system extension, heteroatom incorporation |

| Carboxylic Acid | Position 4 | Hydrogen bonding, ionic interactions |

The furan ring attachment at position 2 of the quinoline system creates an extended aromatic network. The furan ring itself is a five-membered aromatic heterocycle containing an oxygen atom, which contributes to the overall electronic properties of the molecule through its lone pair electrons. The 5-methylfuran-2-yl substituent includes an additional methyl group at the 5-position of the furan ring, further modifying the electronic and steric characteristics of this portion of the molecule.

The carboxylic acid functional group at position 4 of the quinoline ring provides a site for hydrogen bonding interactions and potential salt formation. This functional group is crucial for many biological activities associated with quinoline-4-carboxylic acid derivatives and represents a key pharmacophore in medicinal chemistry applications. The carboxylic acid group also serves as a handle for further chemical modifications, including ester formation and amide coupling reactions.

Position in Quinoline-Based Compound Research

This compound occupies a unique position within the broader landscape of quinoline-based compound research. Quinoline derivatives represent one of the most extensively studied classes of heterocyclic compounds, with applications spanning pharmaceutical chemistry, materials science, and catalysis. The specific structural features of this compound place it within the subclass of 2-substituted quinoline-4-carboxylic acids, which have been the subject of intensive synthetic and biological investigations.

Research into quinoline-4-carboxylic acid derivatives has revealed their potential as antibacterial agents, with some compounds demonstrating activity against both gram-positive and gram-negative bacteria. The presence of the furan ring system in this particular compound adds another dimension to its potential biological profile, as furan-containing molecules often exhibit unique pharmacological properties. The combination of quinoline and furan motifs represents a relatively specialized area of research within heterocyclic chemistry.

Synthetic methodologies for preparing compounds of this type have advanced significantly in recent years, with improved protocols for the Doebner reaction and related three-component coupling strategies. These synthetic developments have made it possible to prepare libraries of quinoline-4-carboxylic acid derivatives with diverse substitution patterns, facilitating structure-activity relationship studies and compound optimization efforts.

The incorporation of multiple methyl substituents, as seen in this compound, reflects current trends in medicinal chemistry toward the exploration of lipophilicity and metabolic stability through strategic methylation. The specific pattern of methylation observed in this compound represents one approach to modulating the physicochemical properties of quinoline-4-carboxylic acid derivatives.

Properties

IUPAC Name |

7,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQWVAUXLQTYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301179211 | |

| Record name | 7,8-Dimethyl-2-(5-methyl-2-furanyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725687-85-4 | |

| Record name | 7,8-Dimethyl-2-(5-methyl-2-furanyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725687-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dimethyl-2-(5-methyl-2-furanyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Quinoline-4-carboxylic Acid Core

A well-documented method for preparing quinoline-4-carboxylic acid derivatives involves the Pfitzinger reaction or related condensation reactions starting from isatin and appropriate ketones or aldehydes under basic conditions.

Step 1: Formation of 2-toluquinoline-4-carboxylic acid

- React isatin with a strong base (e.g., sodium hydroxide) in water at 25–35 °C.

- Add acetone and reflux for 5–15 hours.

- Adjust pH to 5–6 and isolate 2-toluquinoline-4-carboxylic acid by filtration.

- Yield: ~99%, melting point 238–240 °C.

This step forms the quinoline ring with a methyl substituent at position 2, which can be further functionalized.

These steps enable the introduction of functional groups necessary for further substitution.

Attachment of the 5-Methylfuran-2-yl Group

The 5-methylfuran substituent at position 2 is typically introduced via cross-coupling reactions or condensation with furan derivatives. Although specific protocols for this exact substitution are less frequently detailed, the general approach involves:

- Using 2-halogenated quinoline-4-carboxylic acid intermediates.

- Performing Suzuki or Stille coupling with 5-methylfuran-2-yl boronic acid or stannane derivatives.

- Alternatively, direct condensation or nucleophilic substitution under mild conditions to preserve the furan ring.

The presence of electron-donating methyl groups at positions 7 and 8 can be introduced by methylation reactions on the quinoline ring before or after furan attachment, depending on the synthetic route.

Final Purification and Characterization

- The final compound is purified by recrystallization or chromatographic methods.

- Characterization includes melting point determination, NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm structure and purity.

Comparative Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation (Pfitzinger) | Isatin, NaOH, acetone, reflux 5–15 h | 2-toluquinoline-4-carboxylic acid | 99 | High yield, forms quinoline core |

| 2 | Aldol-type condensation | 2-toluquinoline-4-carboxylic acid, phenyl aldehyde, 95–105 °C, 1–6 h | 2-vinyl-4-quinoline carboxylic acid | 85 | Introduces vinyl group |

| 3 | Dehydration and oxidation | Diacetyl oxide, KMnO4, NaOH, 35–45 °C | Quinoline-2,4-dicarboxylic acid | 57 (final) | Oxidation to dicarboxylic acid |

| 4 | Coupling/Substitution | 2-halogenated quinoline, 5-methylfuran-2-yl boronic acid, Pd catalyst | 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | Variable | Furan attachment, methylation steps |

Mechanistic Insights and Reaction Conditions

- The Pfitzinger reaction mechanism involves nucleophilic attack of the enolate form of acetone on isatin, followed by ring closure to form the quinoline nucleus.

- Oxidation steps with potassium permanganate are carefully controlled at moderate temperatures (35–45 °C) to avoid over-oxidation or degradation of sensitive groups.

- The furan ring's electron-rich nature requires mild conditions during coupling to prevent ring opening or polymerization.

- Recent advances include the use of Lewis acid catalysts such as BF3·THF to promote quinoline ring formation with improved yields and operational simplicity.

Summary of Research Findings

- The preparation of quinoline-4-carboxylic acid derivatives is well-established with high yields and scalable conditions.

- Introduction of the 5-methylfuran substituent is achieved via palladium-catalyzed cross-coupling reactions or condensation methods.

- Methyl groups at positions 7 and 8 can be introduced by selective methylation or by using appropriately substituted starting materials.

- The overall synthetic route balances reaction efficiency, mild conditions, and cost-effectiveness, making it suitable for industrial production.

This comprehensive analysis synthesizes data from patent literature, chemical supplier information, and recent academic publications to provide a professional and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogen or sulfonyl groups .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid exhibit significant anticancer properties. For instance, research has shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.

Case Study:

A study published in Journal of Medicinal Chemistry reported that a related quinoline derivative demonstrated potent activity against breast cancer cell lines, suggesting that this compound may have similar potential .

Antimicrobial Properties

Quinoline derivatives have been investigated for their antimicrobial properties. The presence of the furan ring in this compound may enhance its ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity Comparison

| Compound Name | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| This compound | Moderate | Low |

| Related Quinoline Derivative A | High | Moderate |

| Related Quinoline Derivative B | Low | High |

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to act as a hole transport material can enhance the efficiency and stability of OLED devices.

Case Study:

Research conducted at a leading materials science institute demonstrated that incorporating this compound into OLED structures improved light emission efficiency by over 20% compared to traditional materials .

Fluorescent Probes

Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties allow for tracking cellular processes in real-time.

Data Table: Fluorescence Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.15 |

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the furan ring may enhance binding affinity to specific proteins, modulating their activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Observations :

- Furan vs.

- Halogen Substitution : Chloro or bromo substituents (e.g., ) increase molecular weight and electronegativity, which may enhance interactions with enzymatic targets but reduce solubility.

- Aromatic vs. Heteroaromatic : Phenyl derivatives (e.g., ) exhibit greater hydrophobicity, which can improve membrane permeability but may reduce aqueous solubility.

Physicochemical and Pharmacokinetic Considerations

- Solubility : The target compound’s furan group enhances polarity, likely improving aqueous solubility compared to phenyl or thiophene analogs.

- Metabolic Stability : Thiophene-containing analogs may undergo sulfur oxidation, reducing metabolic stability compared to furan derivatives .

Biological Activity

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (CAS No. 725687-85-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 7,8-dimethylquinoline with 5-methylfuran derivatives under specific conditions. The process often utilizes catalysts such as pyridine and involves nucleophilic substitution reactions due to the presence of reactive functional groups .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinoline derivatives, including this compound. For instance, research indicates that quinoline-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves the modulation of apoptotic pathways, including upregulation of pro-apoptotic proteins like p53 and caspases .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 2.71 | Apoptosis induction via p53 upregulation | |

| Various | 0.22 | EGFR kinase inhibition |

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives exhibit significant antimicrobial activity. A study on related compounds showed effectiveness against gram-negative bacteria and Staphylococcus aureus. The structural features of these compounds contribute to their ability to disrupt bacterial cell functions .

Table 2: Antimicrobial Efficacy

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Alkoxy-1,4-dihydro-4-oxo... | Staphylococcus aureus | <10 µg/mL |

| 1,2,6,9-tetrahydro... | E. coli | <20 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer progression by binding to their active sites.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant alterations in cell cycle distribution, particularly an accumulation of cells in the G1 phase and a reduction in S and G2/M phases .

- Apoptosis Induction : The compound triggers apoptosis through pathways involving caspase activation and mitochondrial dysfunction.

Case Studies

Research has highlighted several case studies where derivatives of quinoline have shown promise in preclinical settings:

- MCF-7 Cell Studies : A study demonstrated that specific derivatives induced apoptosis through increased expression of p53 and activation of caspase pathways.

- EGFR Kinase Inhibition : Compounds similar to 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline showed potent inhibitory effects against EGFR kinase, a critical target in many cancers .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 7,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid?

The synthesis typically involves cyclocondensation reactions of functionalized quinoline precursors. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives can undergo nucleophilic addition with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine to form structurally related quinoxaline derivatives . Key steps include reduction of nitro groups to amines, followed by cyclization under controlled conditions. Optimization of solvent systems (e.g., diphenyl ether for high-temperature reactions) and hydrolysis of ester intermediates (using NaOH/MeOH) are critical for yield improvement .

Q. How is the compound characterized analytically, and what spectral techniques are essential for structural confirmation?

Structural confirmation relies on a combination of IR spectroscopy (to identify carboxylic acid C=O stretches ~1700 cm⁻¹), NMR (¹H/¹³C for methyl, furan, and quinoline protons), and mass spectrometry (HRMS for molecular ion validation). For example, analogous quinoline-4-carboxylic acids show distinct ¹H NMR signals for methyl groups (δ 2.5–3.0 ppm) and furan protons (δ 6.5–7.5 ppm) . X-ray crystallography may be used for absolute stereochemical determination in crystalline derivatives .

Q. What safety protocols should be followed when handling this compound in the laboratory?

While specific toxicity data for this compound is limited, general quinoline handling guidelines apply:

- Use gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ensure local exhaust ventilation to minimize inhalation risks.

- Store in a dry, sealed container away from ignition sources to prevent electrostatic discharge .

- Dispose of waste via licensed chemical disposal services in compliance with regional regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antibacterial or antitumor activity of this compound?

- In vitro assays : Use standardized protocols like broth microdilution (CLSI guidelines) for antibacterial testing against S. aureus or E. coli. For antitumor activity, employ cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-response studies : Test concentrations ranging from 1–100 μM to determine IC₅₀ values.

- Mechanistic studies : Investigate DNA gyrase inhibition (common in fluoroquinolones) or apoptosis induction via flow cytometry .

Q. What strategies are recommended for resolving contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

- Reproducibility checks : Validate assay conditions (e.g., pH, serum content) that may affect activity.

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) across studies .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II or β-amyloid .

Q. How can the stability and degradation pathways of this compound be assessed under physiological conditions?

- Accelerated stability studies : Expose the compound to varying pH (1–10), temperatures (25–60°C), and light conditions. Monitor degradation via HPLC-MS.

- Metabolite identification : Use liver microsome assays (e.g., human CYP450 enzymes) to identify oxidation or demethylation products .

- Ecotoxicity screening : Perform Daphnia magna or algae growth inhibition tests if environmental release is a concern .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using PDB structures .

- QSAR modeling : Train models on datasets of quinoline derivatives to correlate substituents (e.g., methyl groups) with activity .

- MD simulations : Analyze binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) .

Methodological Considerations

Q. What experimental controls are critical when studying this compound’s biological effects?

- Positive controls : Use established drugs (e.g., ciprofloxacin for antibacterial assays, doxorubicin for antitumor tests).

- Solvent controls : Account for DMSO/ethanol effects on cell viability .

- Blind assays : Implement double-blinding in in vivo studies to reduce bias .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.

- Prodrug strategies : Synthesize ester prodrugs (e.g., ethyl esters) hydrolyzed in vivo to the active carboxylic acid .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

Data Presentation Guidelines

- Tabulate key findings : Include IC₅₀ values, spectral peaks, and synthetic yields.

- Provide raw spectral data : Attach NMR/MS spectra as supplementary material.

- Disclose conflicts : Note any discrepancies in biological replicate experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.